molecular formula C19H15N3O2 B2735208 6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260713-20-9

6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2735208
CAS RN: 1260713-20-9
M. Wt: 317.348
InChI Key: WMOPLSWDFYOMOS-UHFFFAOYSA-N
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Description

The compound “6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a chemical compound with the molecular formula C19H15N3O2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Scientific Research Applications

Anticancer Properties

  • Quinoline-based oxadiazole analogs, including compounds similar to the one , have been identified as potent inhibitors of the Bcl-2 protein, which plays a critical role in resisting programmed cancer cell death (apoptosis). This inhibition shows promise in the treatment of Bcl-2-expressing cancer cell lines (Hamdy et al., 2019).

Antimicrobial Activity

  • Quinoline derivatives have demonstrated significant antimicrobial and antifungal activities. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones exhibited good antibacterial and antifungal activity against various strains (Rajanarendar et al., 2010).
  • Synthesis of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline also showed potential antibacterial activity (Joshi et al., 2011).

Antifungal and Anticancer Studies

  • Tetrazolylmethyl quinolines have been synthesized and analyzed for their anticancer and antifungal properties. Some of these compounds have shown promising results against cancer and fungal strains (Shaikh et al., 2017).

Miscellaneous Applications

  • Synthesis of various quinoline derivatives, including oxadiazoles, has been explored for their potential in treating various diseases, demonstrating a wide range of biological activities such as anti-inflammatory, analgesic, ulcerogenic, and antimicrobial effects (Alam et al., 2011).
  • Novel 8-hydroxy quinolin-based 1,3,4-oxadiazoles and triazole derivatives were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, showing significant results in various tests (Alam et al., 2011).

properties

IUPAC Name

6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-7-8-16-14(9-11)17(23)15(10-20-16)19-21-18(22-24-19)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPLSWDFYOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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